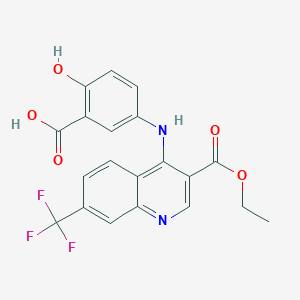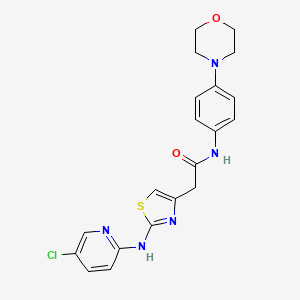
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide, also known as CP-690,550, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the regulation of immune function.
Wissenschaftliche Forschungsanwendungen
Metabolic Stability Improvement
Investigations into various 6,5-heterocycles have been conducted to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aimed to reduce or eliminate metabolic deacetylation, with analogues examined as alternatives to the benzothiazole ring, showing similar in vitro potency and in vivo efficacy while minimizing the formation of deacetylated metabolites in hepatocytes (Stec et al., 2011).
Structural Analysis
The structural analysis of compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide has led to the discovery of molecules forming 3-D arrays via various intermolecular interactions. This study highlights the potential for designing compounds with specific molecular geometries for advanced applications in material science and pharmaceuticals (Boechat et al., 2011).
Insecticidal Activity
Pyridine derivatives have been prepared and tested for insecticidal activity, demonstrating significant potential against the cowpea aphid. This research underlines the importance of structural modifications to enhance biological activity for agricultural applications (Bakhite et al., 2014).
Antimicrobial and Antitumor Activity
The synthesis of novel thiazolidinone and acetidinone derivatives and their screening for antimicrobial activity have contributed to identifying new compounds with potential therapeutic applications. Additionally, certain derivatives have shown promise in anticancer activity evaluations, suggesting their utility in developing new cancer treatments (Mistry et al., 2009).
Corrosion Inhibition
Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has explored their effectiveness as corrosion inhibitors. This work is crucial for developing new materials that can prevent corrosion in various industries, highlighting the chemical's potential in materials science (Yıldırım & Cetin, 2008).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These findings contribute to the development of selective Src substrate binding site inhibitors with potential applications in cancer therapy (Fallah-Tafti et al., 2011).
Eigenschaften
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-1-6-18(22-12-14)25-20-24-16(13-29-20)11-19(27)23-15-2-4-17(5-3-15)26-7-9-28-10-8-26/h1-6,12-13H,7-11H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNXIUBPMJWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2661708.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)
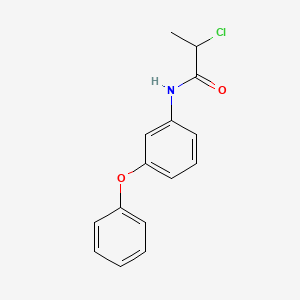

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

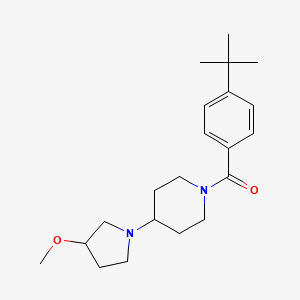
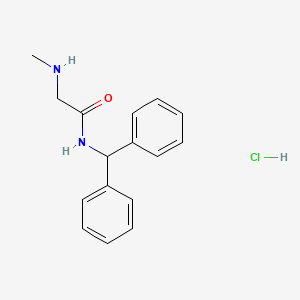
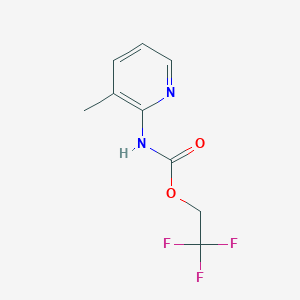
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)
